![molecular formula C10H13NO4S B3059397 Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]- CAS No. 99642-25-8](/img/structure/B3059397.png)

Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-

説明

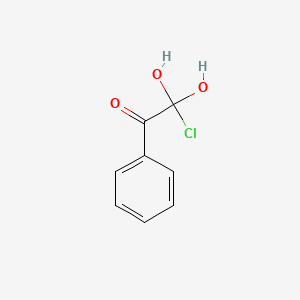

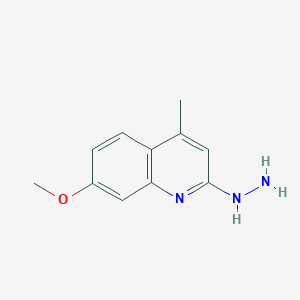

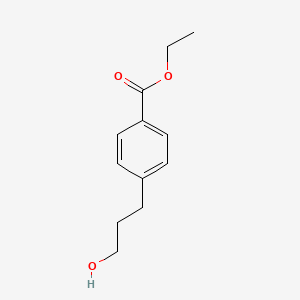

“Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-” is a chemical compound that contains a total of 29 bonds: 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-” includes a six-membered aromatic ring, a carboxylic acid group, a hydroxyl group, and a sulfonamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

While specific chemical reactions involving “Benzoic acid, 3-[[(1-methylethyl)sulfonyl]amino]-” are not detailed in the search results, benzylic compounds are known to undergo various reactions. These include free radical reactions and nucleophilic substitutions .科学的研究の応用

EP1 Receptor Selective Antagonists

Benzoic acid derivatives, including 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, have been identified as functional antagonists selective for the EP1 receptor subtype. This discovery is significant for its potential applications in medicinal chemistry, especially in the development of new therapeutic agents (Naganawa et al., 2006).

Stress Tolerance in Plants

Research on benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, has shown their effectiveness in inducing multiple stress tolerance in plants like beans and tomatoes. This suggests potential applications in agriculture, particularly in enhancing plant resilience to environmental stresses (Senaratna et al., 2004).

Ortho C-H Sulfonylation in Organic Synthesis

Benzoic acid derivatives have been used in copper-mediated direct ortho C-H bond sulfonylation, using sodium sulfinates. This method is significant in organic synthesis for producing various aryl sulfones with high regioselectivity (Liu et al., 2015).

Optimization of EP1 Receptor Antagonists

Further studies on benzoic acid derivatives led to the optimization of EP1 receptor antagonists. This research aimed to improve the specificity and reduce potential harmful interactions, indicating its importance in therapeutic drug development (Naganawa et al., 2006).

Meta-C-H Functionalization in Drug Development

Benzoic acids are crucial in drug molecules and natural products. Their selective meta-C-H bond functionalization provides valuable tools for organic synthesis, enhancing the efficiency of drug development (Li et al., 2016).

Safety and Hazards

作用機序

Mode of Action

As a sulfonamide, it may inhibit certain enzymes, preventing the synthesis of essential compounds in certain organisms or cells .

Biochemical Pathways

Given its potential enzyme inhibitory activity, it could affect various metabolic pathways depending on its specific targets .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed and widely distributed in the body . Its metabolism and excretion patterns are currently unknown .

Result of Action

Depending on its specific targets and mode of action, it could have a range of effects, from inhibiting the growth of certain cells or organisms to modulating cellular processes .

特性

IUPAC Name |

3-(propan-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7(2)16(14,15)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNPMQYZTCVRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544936 | |

| Record name | 3-[(Propane-2-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99642-25-8 | |

| Record name | 3-[(Propane-2-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)